

1-(Trifluoroacetyl)imidazole synthesis from imidazole and trifluoroacetic anhydride

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Compound of Interest

Compound Name: 1-(Trifluoroacetyl)imidazole

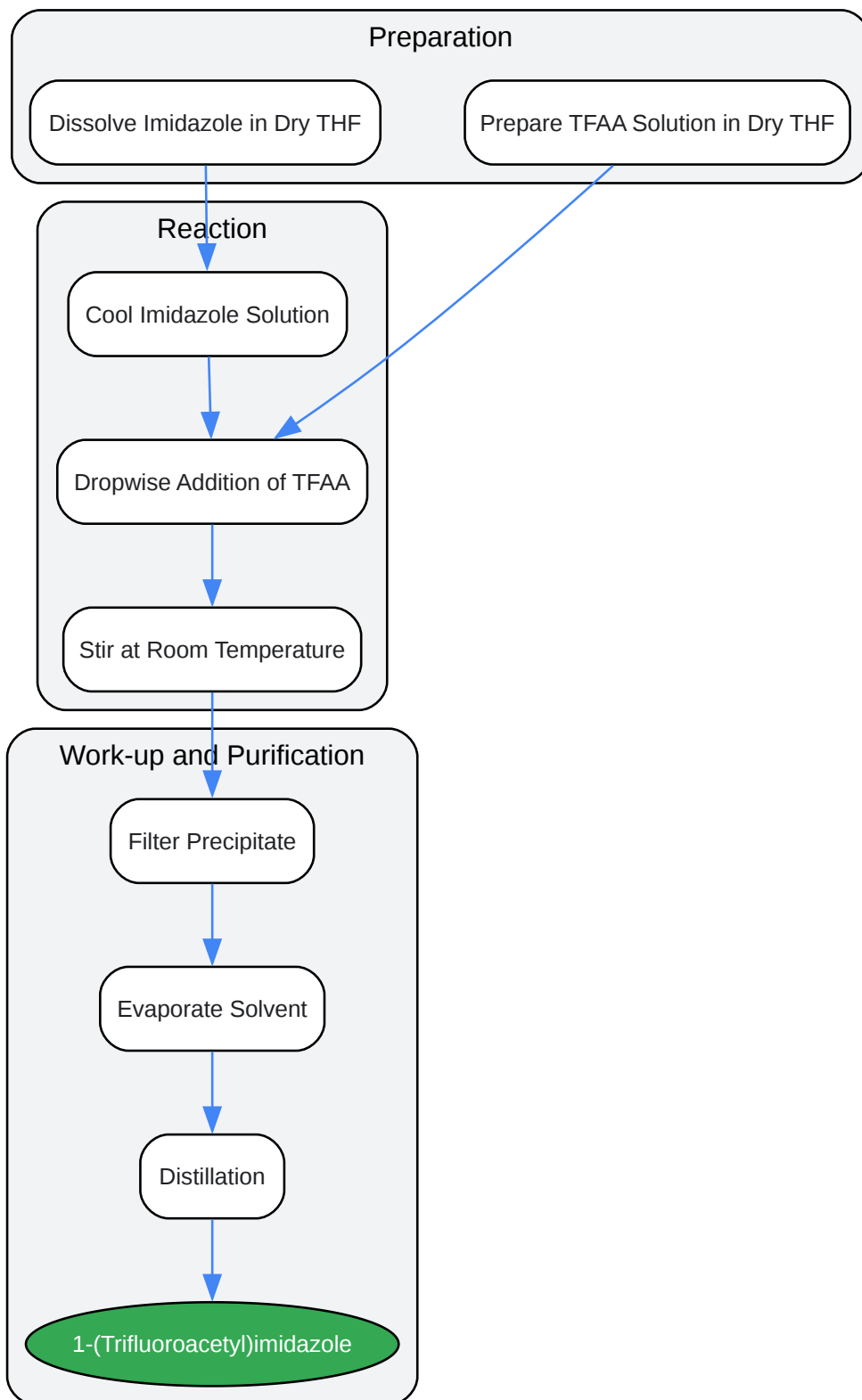
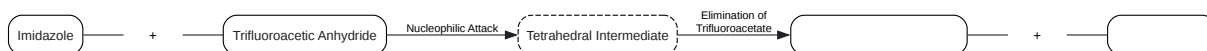
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Reaction Overview and Mechanism

The synthesis of **1-(trifluoroacetyl)imidazole** from imidazole and trifluoroacetic anhydride is a classic example of nucleophilic acyl substitution.^[1] In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a trifluoroacetate anion as a leaving group and forming the desired **1-(trifluoroacetyl)imidazole** product. The trifluoroacetate anion then deprotonates the other nitrogen of the imidazole ring, forming trifluoroacetic acid and completing the reaction.

To optimize the yield and minimize the formation of byproducts, a controlled stoichiometry is crucial.



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References

- 1. Buy 1-(Trifluoroacetyl)imidazole | 1546-79-8 [smolecule.com]
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